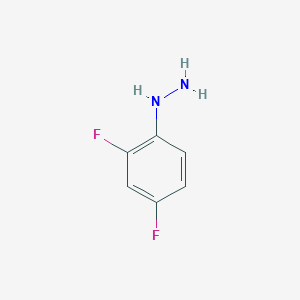

2,4-二氟苯肼

描述

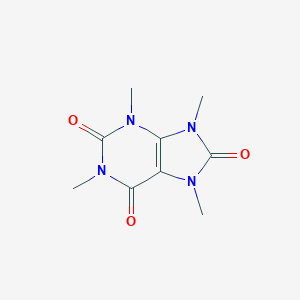

Synthesis Analysis

The synthesis of related compounds, such as perfluorophenylhydrazone derivatives, involves the combination of two rings and a hydrazone part as the center of the molecule. These compounds are synthesized and characterized by elemental spectroscopic analysis, including 1H-NMR. For instance, novel potent perfluorophenylhydrazone derivatives have been synthesized for potential use in combating Alzheimer's disease, showcasing the versatility of fluorophenylhydrazines in medicinal chemistry (Sivý et al., 2023).

Molecular Structure Analysis

The molecular structure of related fluorophenylhydrazine compounds, such as 2,4‐dinitrophenylhydrazine, has been determined, revealing that the nitro O atoms and the amino N atom of the hydrazine side chain are almost in the same plane as the phenyl ring. This arrangement suggests a planar nature that influences the compound's reactivity and interactions (Okabe et al., 1993).

Chemical Reactions and Properties

The reactivity of fluorinated phenylhydrazines with various compounds has been explored, showing the potential for efficient derivatization of key biomarkers of lipid peroxidation. This highlights the chemical reactivity of fluorophenylhydrazines towards forming stable hydrazone adducts, useful in analytical chemistry applications (Matera et al., 2012).

Physical Properties Analysis

The study of the physical properties of related fluorophenylhydrazine compounds involves the analysis of crystal and molecular structure, revealing diverse non-covalent interactions such as intra- and inter-hydrogen bonding, and π-ring…π-ring interactions. These properties are essential for understanding the compound's behavior in different states and its potential applications in material science and pharmaceuticals (Sivý et al., 2023).

Chemical Properties Analysis

The chemical properties of 2,4-Difluorophenylhydrazine and its derivatives are characterized by their ability to form stable complexes and undergo specific reactions that are significant in organic synthesis and analytical applications. The formation of J-aggregates leading to aggregation-induced emission enhancement is an example of the unique chemical properties of these compounds, demonstrating their potential in developing advanced materials and sensors (Jiang et al., 2018).

科学研究应用

环境科学和废水处理:

- 用 2,4-二硝基苯肼改性的纳米氧化铝有效地从水样中去除了重金属离子,如 Pb(II)、Cd(II)、Cr(III)、Co(II)、Ni(II) 和 Mn(II)。这表明其作为环境净化和水处理材料的潜力 (Afkhami、Saber-Tehrani 和 Bagheri,2010 年).

分析化学:

- 2,4-二硝基苯肼作为灵敏试剂,可用于定量测定微克量的类固醇,如泼尼松,表明其在药物分析中的用途 (Woodson,1971 年).

- 该化合物可用于分析大气羰基,表明其在环境监测和空气质量评估中的应用 (Pal 和 Kim,2008 年).

- 它已被用于振动光谱和理论研究,有助于更好地理解分子和振动结构 (Chiș 等人,2005 年).

生化应用:

- 已经研究了 2,4-二硝基苯肼衍生物与牛血清白蛋白等蛋白质的相互作用,这与理解蛋白质-配体相互作用有关,并在药物设计和生物分子研究中具有意义 (Behera 等人,2020 年).

- 已经研究了它在十二烷基硫酸钠包覆的磁铁矿纳米颗粒上的功能化,以有效去除水样中的 Cd(II) 和 Ni(II) 离子,证明了其在环境修复中的潜力 (Sobhanardakani 和 Zandipak,2015 年).

安全和危害

2,4-Difluorophenylhydrazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including using it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

属性

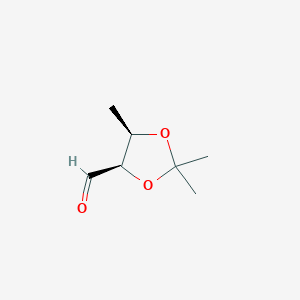

IUPAC Name |

(2,4-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZUIPTYDYCNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343311 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorophenylhydrazine | |

CAS RN |

40594-30-7 | |

| Record name | 2,4-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluoro-phenyl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,4-difluorophenylhydrazine in the synthesis of pyrazoles?

A: 2,4-Difluorophenylhydrazine acts as a nucleophilic reagent in the synthesis of 1,3,4-trisubstituted pyrazoles. [] It reacts with acyloxiranes, derived from Baylis-Hillman adducts, to form the pyrazole ring. This reaction proceeds under refluxing conditions in 1,2-dichloroethane, typically requiring an acid catalyst.

Q2: What is the significance of using Baylis-Hillman adducts in this synthesis?

A: Baylis-Hillman adducts serve as versatile precursors for the acyloxiranes used in this pyrazole synthesis. [] These adducts are readily available and can be easily transformed into the desired acyloxiranes through treatment with sodium hypochlorite (NaOCl) in the presence of silica gel. This approach allows for the efficient construction of diversely substituted pyrazoles by simply varying the starting materials of the Baylis-Hillman reaction.

Q3: What is the yield of the pyrazole synthesis using 2,4-difluorophenylhydrazine?

A: The reaction of 2,4-difluorophenylhydrazine hydrochloride with the appropriate acyloxirane yielded the corresponding 1,3,4-trisubstituted pyrazole in a moderate yield of 47%. [] This highlights the potential of this synthetic route for accessing this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

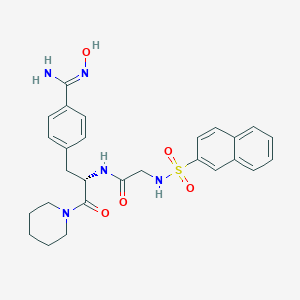

![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)